1-Cyclopentyl-1-tosylmethyl isocyanide
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Overview
Description
1-Cyclopentyl-1-tosylmethyl isocyanide is a biochemical used for proteomics research . Its molecular formula is C14H17NO2S and has a molecular weight of 263.36 .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-1-tosylmethyl isocyanide is 1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Cyclopentyl-1-tosylmethyl isocyanide is a brown liquid . It has a molecular weight of 263.36 .Scientific Research Applications
Novel Paradigm in Organic Synthesis
1-Cyclopentyl-1-tosylmethyl isocyanide, also known as TosMIC, has been identified as a critical reagent in organic synthesis. It facilitates the construction of various biologically significant scaffolds, including pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. This reagent plays a vital role in synthesizing natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. TosMIC's utility spans various synthetic methodologies, including Michael additions, cycloadditions, and cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).
Synthesis of 1-Isocyano-1-Tosylalkenes
The lithio derivative of α-(trimethylsilyl)tosylmethyl isocyanide has been utilized to develop an improved method for synthesizing 1-isocyano-l-tosylalkenes. This process involves reactions with aromatic aldehydes, α,β-unsaturated aldehydes, and cyclobutanone, showcasing a versatile application in organic synthesis (Leusen & Wildeman, 2010).
Conversion of Ketones to Nitriles
Tosylmethyl isocyanide (TosMIC) has been effectively used for the direct conversion of ketones to nitriles, demonstrating its versatility beyond heterocyclic synthesis. This process showcases TosMIC's role in introducing a one-carbon unit in such conversions, highlighting its importance in synthetic chemistry (Oldenziel, Vanleusen, & Leusen, 1977).
Cycloaddition Reactions in Multi-component Reactions
Isocyanide-based cycloaddition reactions, particularly involving TosMIC, have emerged as an essential tool in the synthesis of diverse heterocyclic scaffolds. These reactions facilitate the creation of functionalized pyrroles, imidazoles, furans, oxazoles, and pyrazoles, underlining TosMIC's significance in expanding the horizons of organic synthesis (Kaur, Wadhwa, Bagchi, & Sharma, 2016).
Synthesis of Bicyclic Structures
Tosylmethyl isocyanide has been used in the bicyclization of isocyanides, an innovative strategy for creating fused pyrroles. This method demonstrates the potential of TosMIC in trapping incipient imidoyl anions, emphasizing its role in the synthesis of complex organic structures (Zhang, Xu, Xia, & Liu, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBRQNBTPMQAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCC2)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-1-tosylmethyl isocyanide |
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